

# Spectroscopic Profile of 1-Hydroxymethyl-3-cyclopentene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Hydroxymethyl-3-cyclopentene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Hydroxymethyl-3-cyclopentene** (also known as (Cyclopent-3-en-1-yl)methanol), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Hydroxymethyl-3-cyclopentene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.68	Singlet	2H	-	-CH=CH-
3.57	Doublet	2H	6.0	-CH <sub>2</sub> OH
2.54-2.48	Multiplet	3H	-	-CH- and one -CH <sub>2</sub> -
2.15-2.10	Multiplet	2H	-	one -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

#### <sup>13</sup>C NMR Data

While experimental <sup>13</sup>C NMR data from the primary literature by G. A. Olah et al. is cited in public databases, the specific chemical shift values are not readily available in the reviewed sources.[2] Predicted <sup>13</sup>C NMR data is commonly used in such cases and is available through various chemical software and databases. For the purpose of this guide, a representative set of predicted chemical shifts is provided below.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
129.5	-CH=CH-
67.0	-CH <sub>2</sub> OH
42.0	-CH-
35.0	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

A definitive experimental IR spectrum for **1-Hydroxymethyl-3-cyclopentene** is not publicly available in the searched repositories. However, the expected characteristic absorption bands can be inferred from its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3030	Medium	=C-H stretch (alkene)
~2920	Strong	C-H stretch (alkane)
~1650	Medium, Sharp	C=C stretch (alkene)
~1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

An experimental mass spectrum for **1-Hydroxymethyl-3-cyclopentene** is not readily available. The expected fragmentation pattern under electron ionization (EI) would likely involve the following key fragments.

m/z	Proposed Fragment
98	[M] <sup>+</sup> (Molecular Ion)
97	[M-H] <sup>+</sup>
80	[M-H <sub>2</sub> O] <sup>+</sup>
67	[M-CH <sub>2</sub> OH] <sup>+</sup>
31	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

## Synthesis of 1-Hydroxymethyl-3-cyclopentene

A common synthetic route to **1-Hydroxymethyl-3-cyclopentene** involves the reduction of 3-cyclopentenecarboxylic acid or its esters.<sup>[1][3]</sup>

Protocol:

- A solution of 3-cyclopentenecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3 equivalents) in anhydrous THF at -78 °C.
- The reaction mixture is stirred at this temperature for several hours.
- The reaction is quenched by the careful addition of 1 M aqueous sodium hydroxide solution.
- The mixture is allowed to warm to room temperature and stirred for an additional period.
- The resulting precipitate is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the residue is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield **1-Hydroxymethyl-3-cyclopentene**.<sup>[3]</sup>

## NMR Spectroscopy

### Sample Preparation:

- Approximately 5-10 mg of the purified **1-Hydroxymethyl-3-cyclopentene** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.

### Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei.
- The magnetic field is shimmed to achieve homogeneity.
- For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the spectrum.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.

## Infrared (IR) Spectroscopy

Sample Preparation: A neat (thin film) sample preparation is suitable for liquid samples like **1-Hydroxymethyl-3-cyclopentene**.

- A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are pressed together to form a thin liquid film.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of **1-Hydroxymethyl-3-cyclopentene** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) interface for separation and purification.
- Electron Ionization (EI) is a common method for generating ions, where the sample is bombarded with a high-energy electron beam.

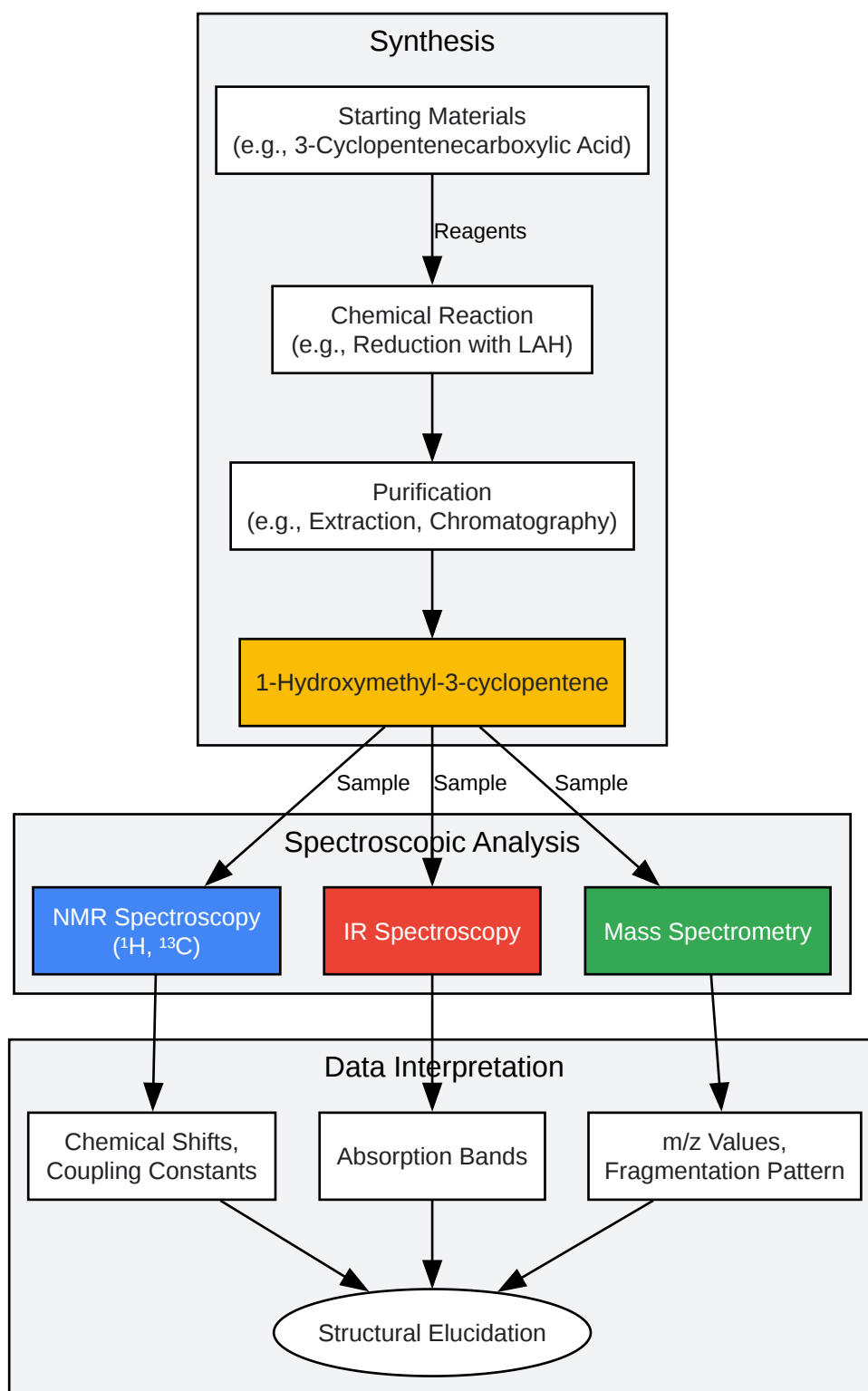
Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

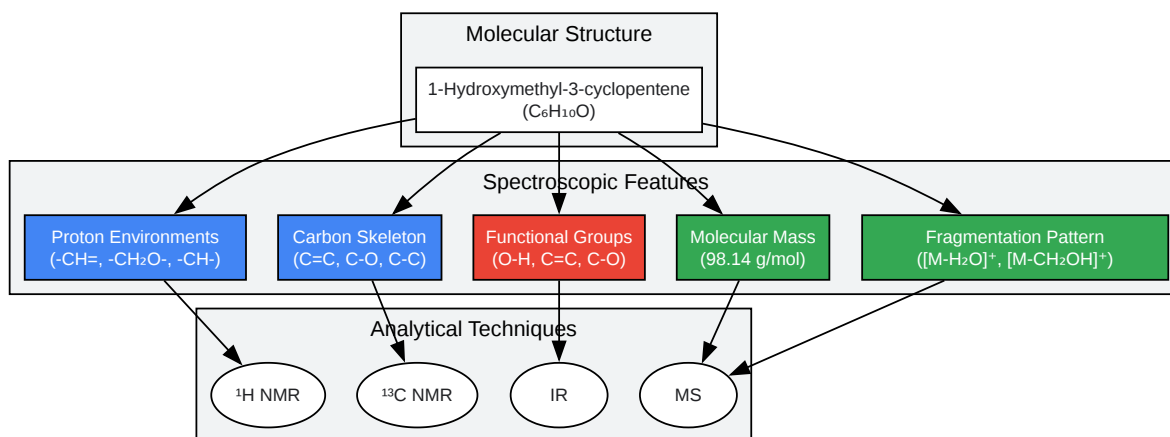
## Visualizations

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of **1-Hydroxymethyl-3-cyclopentene**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **1-Hydroxymethyl-3-cyclopentene**.



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Caption: Logical relationships between molecular structure and spectroscopic data.

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